molecular formula C44H64B2N2O6 B1496883 N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo CAS No. 1821433-54-8

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

Cat. No. B1496883
CAS RN: 1821433-54-8
M. Wt: 738.6 g/mol
InChI Key: GXHAQPUYIWIYPF-DTTHWBISSA-N
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Description

“N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo” is a chemical compound with the CAS Number: 1821433-54-8 . It has a molecular weight of 738.62 . The compound appears as a red to dark red to brown powder or crystal .

Physical and Chemical Properties The compound is solid at 20°C . It should be stored under inert gas and it is sensitive to moisture . The melting point of the compound is between 160.0 to 164.0 °C . The elemental analysis shows that the nitrogen content is between 3.60 to 4.00% .

Scientific Research Applications

Electrochromic Materials and Organic Electronics

Isoindigo derivatives serve as excellent electron-accepting units in the development of electroactive conjugated polymers. These materials exhibit remarkable optoelectronic properties, making them suitable for organic photovoltaics and organic field-effect transistors. Notably, they show potential in polymeric electrochromics, demonstrating outstanding performances, especially in the near-infrared (NIR) region. These performances include high coloration efficiency, fast switching times, high optical contrast, and excellent redox stability, positioning isoindigo-based polymers as promising candidates for indoor electrochromic products and flexible NIR displays (Gu et al., 2018).

Photopolymerization and Dental Applications

In the realm of dental materials, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) synthesis demonstrates the utility of isoindigo derivatives in photopolymerization processes. This synthesis aims to replace conventional components in dental resin mixtures, offering comparable conversion rates, glass transition temperatures, moduli, water sorption, and solubility within ISO 9000 standards. Such advancements suggest that isoindigo derivatives can enhance the performance and safety of photocuring dental resins (Nie & Bowman, 2002).

Photovoltaic Applications

Isoindigo-based conjugated polymers have been synthesized for photovoltaic applications, showcasing broad absorption bands and low bandgap energies. These properties enable efficient light harvesting, essential for solar energy conversion. Polymers such as poly{(N-octyl)-carbazole-2,7-diyl-alt-[N,N′-(2-ethylhexyl)-isoindigo]-6′,6′′-diyl} exhibit good solubility, film-forming abilities, and promising preliminary device performances, underscoring the role of isoindigo derivatives in advancing renewable energy technologies (Liu et al., 2011).

Biobased Polyesters and Biodegradable Materials

Isoindigo derivatives are also explored in the synthesis of biobased polyesters, with enzymatic polymerization processes utilizing renewable resources. Such research contributes to the development of sustainable materials with potential applications in packaging, agriculture, and medical devices. The successful synthesis of novel biobased furan polyesters, characterized by moderate molecular weights and good physical properties, highlights the versatility and environmental benefits of incorporating isoindigo derivatives into polymer design (Jiang et al., 2014).

Memory Device Fabrication

Isoindigo derivatives have also been investigated for their potential in memory device fabrication. By altering the molecular planarity through single atom substitution in the benzoheterocycle, researchers have achieved different memory behaviors (DRAM/SRAM) in devices. This innovative approach to molecular design opens new pathways for the development of advanced memory storage solutions, demonstrating the critical role of isoindigo derivatives in electronics and information technology (Hu et al., 2015).

Safety and Hazards

For safety information and handling precautions, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3/b38-37-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAQPUYIWIYPF-DTTHWBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C/4\C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)/C(=O)N3CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64B2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo

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